![molecular formula C9H17Br3N2 B1148453 1,8-Diazabicyclo[5.4.0]-7-undecen-Hydrogentriiodid CAS No. 138666-59-8](/img/structure/B1148453.png)

1,8-Diazabicyclo[5.4.0]-7-undecen-Hydrogentriiodid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DBU is utilized as an active catalyst in the methylation of phenols, indoles, and benzimidazoles, demonstrating its efficiency under mild conditions. The use of microwave irradiation and specific additives like tetrabutylammonium iodide can further enhance these reactions, significantly reducing the reaction time and increasing yields (Shieh, Dell, & Repič, 2001).

Molecular Structure Analysis

The molecular structure of DBU and its salts, such as those with chloride, reveals a complex assembly characterized by hydrogen-bonded and π-interaction networks. These structures exhibit dimers linked through nonclassical hydrogen bonds and π-π stacking interactions, contributing to their stability and reactivity (Mesto & Quaranta, 2013).

Chemical Reactions and Properties

DBU acts as a nucleophilic catalyst in the esterification of carboxylic acids, demonstrating a new class of nucleophilic catalysis. It efficiently facilitates the formation of methyl esters from carboxylic acids and dimethyl carbonate through a proposed multistep mechanism involving carbamate intermediates (Shieh, Dell, & Repič, 2002).

Physical Properties Analysis

The crystal structures of DBU derivatives, specifically those involving 8-alkoxycarbonyl modifications, highlight the influence of molecular interactions on physical properties. These interactions include hydrogen bonding and C-H···Cl interactions, which play a crucial role in forming three-dimensional networks essential for the compound's physical stability and reactivity (E. Mesto & E. Quaranta, 2013).

Chemical Properties Analysis

The chemical reactivity of DBU is further demonstrated in its application as a ligand in atom transfer radical polymerization (ATRP), showcasing its versatility in facilitating high conversions and controlling polymer properties such as molecular weight and polydispersity. This highlights DBU's role in advanced polymer synthesis techniques (Fournier et al., 2005).

Wissenschaftliche Forschungsanwendungen

Katalysator in der organischen Synthese

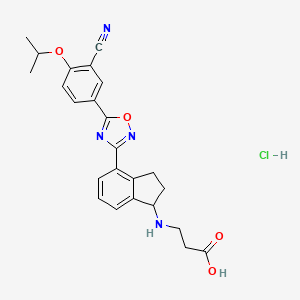

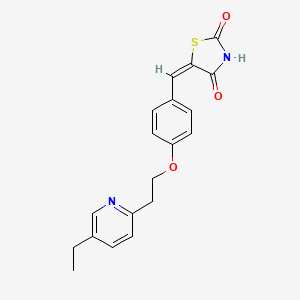

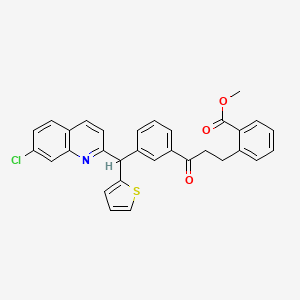

1,8-Diazabicyclo[5.4.0]undec-7-en, allgemein als DBU bezeichnet, wird in der organischen Synthese häufig als Katalysator verwendet {svg_1}. Aufgrund seiner basischen Natur und seiner einzigartigen Struktur ermöglicht es verschiedene Reaktionen.

Komplexierender Ligand

DBU wirkt als komplexierender Ligand {svg_2}. Liganden sind Ionen oder Moleküle, die an ein zentrales Metallatom binden, um einen Koordinationskomplex zu bilden. Die Struktur von DBU ermöglicht es, stabile Komplexe mit verschiedenen Metallen zu bilden.

Nicht-nukleophile Base

DBU wird als nicht-nukleophile Base verwendet {svg_3}. In der organischen Chemie ist eine nicht-nukleophile Base eine starke Base, die nicht als Nukleophil wirkt. Die Amidinstuktur von DBU macht es zu einer starken Base, aber seine sterische Hinderung verhindert, dass es als Nukleophil wirkt.

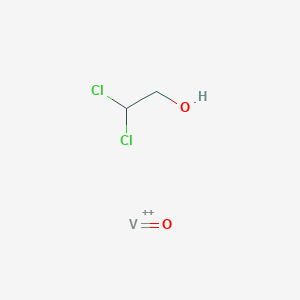

Reduktion von Aziden zu Aminen

Es wurde über die DBU-vermittelte Reduktion von Aziden zu Aminen unter metallfreien Bedingungen berichtet {svg_4}. Aliphatische und Sulfonyl-Azide werden typischerweise verwendet, um die gewünschten Amine in mittleren bis guten Ausbeuten zu erhalten. Diese Transformation zeichnet sich durch eine gute Toleranz gegenüber funktionellen Gruppen und eine hohe Chemoselektivität aus {svg_5}.

Lösungsmittel und Reduktionsmittel

Bei der Reduktion von Aziden zu Aminen wird DBU sowohl als Lösungsmittel als auch als Reduktionsmittel verwendet {svg_6}. Diese Doppelfunktion macht DBU zu einem vielseitigen Werkzeug in der organischen Synthese.

Schmiermittelzusatz

1,8-Diazabicyclo[5.4.0]undec-7-en wurde hinsichtlich seines tribologischen Verhaltens als Schmiermittelzusatz untersucht {svg_7}. Die einzigartigen Eigenschaften dieser Verbindung können die Leistung von Schmiermitteln verbessern.

Wirkmechanismus

DBU has received significant importance in organic synthesis during recent years because of its interesting ability to catalyze organic reactions sufficiently at mild conditions . It can work as a catalyst under simple conditions inducing the operational simplicity of the experimental procedures by reducing the side products and waste .

Safety and Hazards

Eigenschaften

IUPAC Name |

molecular bromine;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.Br2.BrH/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2;/h1-8H2;;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUHFOGNKQZFMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NCCCN2CC1.Br.BrBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138666-59-8 |

Source

|

| Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene, CPD with hydrogen tribromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)